molecular formula C9H11NO B085529 3-Phenylpropanamide CAS No. 102-93-2

3-Phenylpropanamide

Cat. No.: B085529
CAS No.: 102-93-2
M. Wt: 149.19 g/mol
InChI Key: VYIBCOSBNVFEIW-UHFFFAOYSA-N
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Description

3-Phenylpropanamide, also known as β-Phenylpropionamide or Benzenepropanamide, is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by a phenyl group attached to a propanamide moiety. This compound is a white crystalline solid with a molecular weight of 149.19 g/mol .

Mechanism of Action

Target of Action

3-Phenylpropanamide, also known as Phenylpropanolamine, primarily targets the alpha-adrenergic receptors in the mucosa of the respiratory tract . It acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . The compound has been used as a decongestant and appetite suppressant .

Mode of Action

This compound interacts with its targets by stimulating the alpha-adrenergic receptors, which leads to vasoconstriction, reduction of tissue hyperemia, edema, and nasal congestion, and an increase in nasal airway patency . It also indirectly stimulates beta-receptors, producing tachycardia and a positive inotropic effect .

Biochemical Pathways

The compound is part of the phenylpropanoid metabolic pathway, which is derived from the amino acids phenylalanine and tyrosine . Phenylalanine ammonia-lyase (PAL) is an enzyme that transforms L-phenylalanine and tyrosine into trans-cinnamic acid and p-coumaric acid, respectively .

Pharmacokinetics

It’s known that the compound is metabolically activated to form an electrophile that preferentially reacts with endoplasmic reticulum proteins .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the ATF6-target gene, BiP . This is achieved through a mechanism involving localized metabolic activation and selective covalent modification of endoplasmic reticulum resident proteins that regulate ATF6 activity .

Action Environment

It’s known that the compound’s action can be influenced by the metabolic environment within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of 3-phenylpropanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, yielding this compound as the product .

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of cinnamamide. This process involves the use of a palladium-containing catalyst under hydrogen gas at elevated temperatures and pressures. The reaction is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Scientific Research Applications

3-Phenylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in polymer synthesis.

Comparison with Similar Compounds

    3-Phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    3-Phenylpropanamine: Similar structure but with an amine group instead of an amide group.

    N-Phenylpropanamide: Similar structure but with a phenyl group attached to the nitrogen atom of the amide group.

Uniqueness: 3-Phenylpropanamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBCOSBNVFEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144517
Record name beta-Phenylpropionamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-93-2
Record name 3-Phenylpropanamide
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Record name beta-Phenylpropionamide
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Record name 3-Phenylpropanamide
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Record name beta-Phenylpropionamide
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Record name 3-phenylpropanamide
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Record name BENZENEPROPANAMIDE
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Synthesis routes and methods I

Procedure details

1.73 g of 3-amino-1,3-dihydro-5-(2,6-dimethoxy-4-methylphenyl)-1-methyl-1,4-benzodiazepin-2-one are dissolved in 30 ml of dimethylformamide in the presence of 1.42 g of BOC-D-phenylalanine, followed by cooling to 5° C. and addition of 1.07 ml of triethylamine and then 2.4 g of BOP. The reaction mixture is allowed to return to room temperature and is left stirring overnight. It is then poured into water and extracted with ethyl acetate. The organic phase is washed with water, separated out after settling of the phases, dried over Na2SO4, filtered and concentrated under vacuum. An oily residue of 2-tertbutoxycarbonylamino-N-]2,3-dihydro-5-(2,6-dimethoxy-4-methylphenyl)-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl!-3-phenylpropionamide, obtained in quantitative yield, is used as it is for the following step (Compound 16).
Name
3-amino-1,3-dihydro-5-(2,6-dimethoxy-4-methylphenyl)-1-methyl-1,4-benzodiazepin-2-one
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide (1.7 g, 7.6 mmol), toluene (70 ml), 4-hydroxybenzaldehyde (1.856 g, 15.2 mmol) and a catalytic amount of p-toluenesulfonic acid was refluxed for 3 h. The mixture was evaporated and CH2Cl2 was added to the residue. The precipitate was filtered off and recrystallised from hot AcOEt (50 ml). The light brown crystals formed collected yielding trans-N-12-(4-hydroxy-phenyl)-[1,3]dioxan-5-yl]-3-phenyl-propionamide (1.41 g, MS: m/e=328.2 (M+H+)). The filtrate was concentrated and left at 4° overnight. The newly formed crystals are collected yielding cis-N-[2-(4-hydroxy-phenyl)-[1,3]dioxan-5-yl]-3-phenyl-propionamide (0.401 g, m/e=326.4 (M−H+)).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.856 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

reacting (S)-2-chloro-cyclohex-2-enylamine with phthalimido-L-phenyalanine derivative to give (S)-N-(2-chloro-cyclohex-2-enyl)-2- 2(S)-1,3-dihydro-1,3-dioxo-isoindol-2-yl)-3-phenyl-propionamide;
Name
(S)-2-chloro-cyclohex-2-enylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phthalimido-L-phenyalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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